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Compound of Interest

Compound Name:
2-Butyl-1,3-diazaspiro[4.4]non-1-

en-4-one

Cat. No.: B152719 Get Quote

For researchers, scientists, and drug development professionals, the quest for novel molecular

scaffolds that confer superior pharmacological properties is a perpetual frontier. Among the

most promising architectural innovations in medicinal chemistry are diazaspiro scaffolds. These

unique, three-dimensional structures are increasingly demonstrating their capacity to overcome

the limitations of traditional flat, aromatic compounds, offering enhancements in efficacy,

selectivity, and pharmacokinetic profiles.

This guide provides a comparative analysis of the biological efficacy of drugs derived from

various diazaspiro scaffolds, supported by experimental data. We will delve into specific

therapeutic areas where these compounds are making a significant impact, offering a side-by-

side comparison with established alternatives and detailing the experimental methodologies

that underpin these findings.

The Diazaspiro Advantage: A Structural Paradigm
Shift
Diazaspirocycles are bicyclic heterocyclic compounds characterized by two nitrogen atoms

within a spirocyclic system, where two rings share a single carbon atom. This rigid, non-planar

conformation provides several key advantages in drug design:

Enhanced Target Binding: The three-dimensional nature of diazaspiro scaffolds allows for

more precise and multi-point interactions with biological targets, often leading to higher
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potency and selectivity.

Improved Physicochemical Properties: The introduction of sp3-rich centers can lead to

improved solubility, metabolic stability, and reduced off-target toxicity compared to their

planar carbocyclic or heterocyclic counterparts.

Novel Chemical Space: Diazaspiro scaffolds provide access to novel chemical space,

enabling the development of intellectual property and first-in-class therapeutics.

Comparative Efficacy in Oncology: PARP and
Kinase Inhibition
The rigid nature of diazaspiro scaffolds has proven particularly advantageous in the design of

potent and selective enzyme inhibitors for cancer therapy.

Diazaspiro[3.3]heptanes as Superior Piperazine
Bioisosteres for PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and a validated target

in oncology. The approved PARP inhibitor Olaparib features a piperazine moiety. However,

replacing this with a diazaspiro[3.3]heptane core has been shown to enhance selectivity and

reduce cytotoxicity.

Compound PARP-1 IC50 (nM)
DNA Damage
Induction

Cytotoxicity in
OVCAR8 cells (%
survival at 10 µM)

Olaparib ~1-5 Yes Low

Diazaspiro[3.3]heptan

e analog (10e)
12.6 ± 1.1

No (at similar

concentrations to

olaparib)

~80%

Boc-protected

diazaspiro analog

(15b)

4397 ± 1.1
Yes (at micromolar

concentrations)
High
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Data synthesized from studies on PARP-1 inhibition.[1][2][3]

The diazaspiro[3.3]heptane analog 10e demonstrates potent PARP-1 inhibition without

inducing DNA damage at concentrations where Olaparib shows this effect.[1][3] This suggests

a more favorable therapeutic window and potentially reduced side effects. Interestingly, certain

less potent, Boc-protected diazaspiro analogues, such as 15b, induced DNA damage,

highlighting the critical role of the specific diazaspiro core and its substitutions in determining

the biological activity profile.[1][2]

Experimental Protocol: PARP-1 Inhibition Assay
This colorimetric assay measures the PARylation of histone H4 by PARP-1 on a coated 96-well

microplate, providing a method to screen for PARP-1 inhibitors.[4]

Materials:

Histone H4-coated 96-well microplate

Recombinant PARP-1 enzyme

Activated DNA

Test compounds (e.g., diazaspiro derivatives, Olaparib)

Nicotinamide adenine dinucleotide (NAD)

Anti-pADPr antibody

HRP-conjugated secondary antibody

TMB substrate

Stop solution (e.g., 0.2N HCl)

Phosphate-buffered saline (PBS)

Microplate reader

Procedure:
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To the wells of the histone H4-coated microplate, add 12.5 µL of the test compound at

various concentrations.

Add 12.5 µL of a solution containing PARP-1 enzyme and activated DNA.

Initiate the PARylation reaction by adding 25 µL of NAD solution (e.g., 10 µM or 100 µM).

Incubate the plate for 30 minutes at room temperature.

Stop the reaction by washing the microplate with PBS.

Add 100 µL of anti-pADPr antibody and incubate as recommended by the manufacturer.

Wash the plate with PBS.

Add 100 µL of HRP-conjugated secondary antibody and incubate.

Wash the plate with PBS.

Add 100 µL of TMB substrate and allow color to develop for approximately 15 minutes.

Stop the reaction by adding 100 µL of stop solution.

Measure the absorbance at 450 nm using a microplate reader. The absorbance is

proportional to the PARylation of histone H4.

Data Analysis:

Calculate the percent inhibition for each concentration of the test compound relative to the

vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of

the compound concentration and fitting the data to a sigmoidal dose-response curve.

2,8-Diazaspiro[4.5]decan-1-one Derivatives as Potent
Dual TYK2/JAK1 Inhibitors
The Janus kinase (JAK) family of enzymes are critical mediators of cytokine signaling and are

implicated in inflammatory diseases and cancer. Tofacitinib is an approved pan-JAK inhibitor. A

novel 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48, has been identified as a potent
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and selective dual inhibitor of TYK2 and JAK1, demonstrating superior efficacy over tofacitinib

in a preclinical model of inflammatory bowel disease.[2]

Compound
TYK2 IC50
(nM)

JAK1 IC50
(nM)

JAK2 IC50
(nM)

Selectivity
(JAK2 vs.
TYK2/JAK1)

In vivo
Efficacy
(Acute
Ulcerative
Colitis
Model)

Compound

48
6 37 >851

>23-fold for

JAK2

More potent

than

tofacitinib

Tofacitinib - - -
Pan-JAK

inhibitor

Standard of

care

Data for Compound 48 is from a preclinical study.[2]

Compound 48 exhibits excellent potency against TYK2 and JAK1 with significant selectivity

over JAK2.[2] This selective profile is expected to translate into a better safety profile compared

to less selective JAK inhibitors. In a head-to-head preclinical study, compound 48 showed more

potent anti-inflammatory effects than tofacitinib.[2] Furthermore, another selective dual

JAK1/TYK2 inhibitor, TLL-018, demonstrated superior efficacy over tofacitinib in a Phase IIa

clinical trial for rheumatoid arthritis, with ACR50 response rates of 65.4% and 72.0% for the 20

mg and 30 mg doses, respectively, compared to 41.7% for tofacitinib.[5][6][7]

Experimental Workflow: Kinase Inhibition Assay
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Assay Preparation

Kinase Reaction

Detection

Data Analysis
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(TYK2 or JAK1)
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and Test Compound in Assay Plate
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(e.g., IRS-1tide) Prepare ATP Solution Prepare Test Compound Dilutions

(e.g., Compound 48, Tofacitinib)

Initiate Reaction with ATP

Incubate at 30°C

Add Detection Reagent
(e.g., Kinase-Glo® MAX)

Read Luminescence

Calculate % Inhibition

Determine IC50

Click to download full resolution via product page

Caption: Workflow for a typical kinase inhibition assay.
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Advancements in Neuroscience: Targeting Sigma
Receptors
Sigma receptors are implicated in a variety of neurological and psychiatric disorders. The rigid

conformation of diazaspiro scaffolds makes them well-suited for achieving high affinity and

selectivity for these complex targets.

2,7-Diazaspiro[4.4]nonane and 2,7-
Diazaspiro[3.5]nonane Derivatives as High-Affinity
Sigma Receptor Ligands
Derivatives of 2,7-diazaspiro[4.4]nonane and 2,7-diazaspiro[3.5]nonane have been

synthesized and evaluated for their binding affinity to sigma-1 (σ1) and sigma-2 (σ2) receptors.

Compound Scaffold σ1R Ki (nM) σ2R Ki (nM)
Selectivity
(σ2R Ki / σ1R
Ki)

4b

2,7-

diazaspiro[3.5]no

nane

2.7 27 10

5b

2,7-

diazaspiro[3.5]no

nane

13 102 7.8

8f
diazabicyclo[4.3.

0]nonane
10 165 16.5

Data from in vitro radioligand binding assays.[8][9]

Compounds 4b and 5b, featuring the 2,7-diazaspiro[3.5]nonane core, emerged as high-affinity

σ1R ligands with a notable preference over the σ2R.[8][9] In contrast, the

diazabicyclo[4.3.0]nonane derivative 8f also showed high affinity for the σ1R.[8][9] These

findings highlight the potential of diazaspiro scaffolds in developing selective modulators of

sigma receptors for the treatment of neurological conditions.
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Experimental Protocol: Sigma Receptor Radioligand
Binding Assay
This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of a

test compound for the sigma-1 receptor.[1][3][10]

Materials:

Guinea pig brain membrane homogenates (source of σ1 receptors)

[³H]-(+)-pentazocine (radioligand)

Test compounds (diazaspiro derivatives)

50 mM Tris-HCl buffer, pH 8.0

Haloperidol (for non-specific binding determination)

Scintillation fluid

Liquid scintillation counter

96-well plates

Filter mats

Procedure:

In a 96-well plate, combine the guinea pig brain membrane homogenate (~300 µg protein),

[³H]-(+)-pentazocine (at a concentration near its Kd, e.g., ~5 nM), and varying concentrations

of the test compound in 50 mM Tris-HCl buffer.

For the determination of non-specific binding, a separate set of wells should contain a high

concentration of an unlabeled sigma receptor ligand, such as haloperidol (e.g., 10 µM).

Incubate the plate at 25°C for a specified time (e.g., 2 hours) to allow for binding equilibrium.
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and quantify the bound

radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC50 of the test compound by plotting the percent inhibition of specific binding

against the log of the test compound concentration. Calculate the Ki value using the Cheng-

Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and

Kd is its dissociation constant.

Combating Infectious Diseases: Antifungal
Diazaspiro Compounds
The emergence of drug-resistant fungal pathogens necessitates the development of novel

antifungal agents. Diazaspiro compounds are being explored as inhibitors of essential fungal

enzymes.

2,8-Diazaspiro[4.5]decan-1-one Derivatives as Chitin
Synthase Inhibitors
Chitin synthase is a crucial enzyme for fungal cell wall integrity, making it an attractive target for

antifungal drug development. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have

shown promising inhibitory activity against chitin synthase and potent antifungal activity.
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Compound
Chitin Synthase
IC50 (mM)

C. albicans MIC
(mmol/L)

A. fumigatus MIC
(mmol/L)

4d - 0.04 -

4e 0.13 - -

4j 0.12 - 0.08

4r - - 0.08

Fluconazole - 0.104 -

Polyoxin B 0.08 0.129 -

Data from in vitro enzyme inhibition and antifungal susceptibility assays.[11]

Compounds 4e and 4j demonstrated excellent inhibition of chitin synthase, with IC50 values

comparable to the known inhibitor Polyoxin B.[11] Notably, compound 4d exhibited superior

activity against Candida albicans compared to both fluconazole and Polyoxin B.[11]

Furthermore, compounds 4j and 4r showed potent activity against Aspergillus fumigatus.[11]

These results underscore the potential of this diazaspiro scaffold for the development of new

antifungal drugs.

Experimental Protocol: Antifungal Susceptibility Testing
(Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent

against a fungal isolate.[12][13][14][15][16]

Materials:

Fungal isolate

RPMI-1640 medium (or other appropriate broth)

Test compounds (diazaspiro derivatives, fluconazole)

96-well microtiter plates
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Spectrophotometer or microplate reader

Procedure:

Prepare a standardized inoculum of the fungal isolate in the appropriate broth.

In a 96-well plate, prepare serial two-fold dilutions of the test compounds in the broth.

Add the fungal inoculum to each well, including a growth control (no drug) and a sterility

control (no inoculum).

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

Determine the MIC, which is the lowest concentration of the drug that causes a significant

inhibition of growth (e.g., 50% or 90%) compared to the growth control. This can be

assessed visually or by measuring the optical density at a specific wavelength (e.g., 600

nm).

Conclusion
The exploration of diazaspiro scaffolds in drug discovery is a rapidly advancing field. The

unique three-dimensional architecture of these molecules consistently provides advantages in

terms of potency, selectivity, and overall drug-like properties across a range of therapeutic

areas. The comparative data presented in this guide highlights the tangible benefits of

employing diazaspiro-based compounds over more traditional, planar molecules. As synthetic

methodologies for constructing diverse diazaspiro libraries continue to evolve, we can

anticipate the emergence of a new generation of innovative and highly effective therapeutics

built upon these remarkable scaffolds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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